3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Overview
Description
3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a tetrahydro-2H-pyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole typically involves the reaction of 3-nitropyrazole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-1-(tetrahydro-2H-pyran-2-yl)pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, which may be crucial for its biological activity. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Tetrahydropyranyl)-1H-pyrazole
- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole is unique due to the presence of both a nitro group and a tetrahydro-2H-pyran-2-yl group on the pyrazole ring. This combination imparts distinct chemical and physical properties, such as enhanced solubility and potential bioactivity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-nitro-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)7-4-5-10(9-7)8-3-1-2-6-14-8/h4-5,8H,1-3,6H2 |
InChI Key |
FGFZLLLVILWBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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